molecular formula C10H9NaO5S B7801426 CID 16212564

CID 16212564

Cat. No. B7801426
M. Wt: 264.23 g/mol
InChI Key: QHVRFNCHOMKXQP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 16212564 is a useful research compound. Its molecular formula is C10H9NaO5S and its molecular weight is 264.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 16212564 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 16212564 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 16212564 involves the reaction of two starting materials, 2,4-dichloro-5-nitropyrimidine and 2-(2-methoxyphenyl)acetic acid, followed by reduction and cyclization reactions.

Starting Materials
2,4-dichloro-5-nitropyrimidine, 2-(2-methoxyphenyl)acetic acid

Reaction
Step 1: 2,4-dichloro-5-nitropyrimidine is reacted with 2-(2-methoxyphenyl)acetic acid in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide to form the corresponding ester., Step 2: The ester is then reduced using a reducing agent such as lithium aluminum hydride to form the corresponding alcohol., Step 3: The alcohol is cyclized using a cyclization agent such as trifluoroacetic anhydride to form the final product, CID 16212564.

properties

IUPAC Name

sodium;6-hydroxynaphthalene-2-sulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4S.Na.H2O/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9;;/h1-6,11H,(H,12,13,14);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVRFNCHOMKXQP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16212564

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.